molecular formula C15H16ClN3O2S B2767744 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034393-15-0

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No. B2767744
CAS RN: 2034393-15-0
M. Wt: 337.82
InChI Key: MXLSYYTYAWWHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a chloropyridinyl group and a dimethylthiazolyl group via an oxygen and a methanone group respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the chloropyridinyl and dimethylthiazolyl groups . The exact synthesis process would depend on the specific reaction conditions and precursors used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a chloropyridinyl group, and a dimethylthiazolyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring in the molecule can undergo various reactions, including ring-opening reactions, substitutions, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of a pyrrolidine ring could influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader category of chemically synthesized molecules that have been explored for their biological activities. For instance, derivatives of nicotinic acid hydrazide, which share structural similarities with the compound , have demonstrated antimicrobial and antimycobacterial activities. These compounds are synthesized through reactions involving nicotinohydrazide and various acetyl compounds, indicating a methodological approach to creating substances with potential biological applications (R.V.Sidhaye et al., 2011).

Antimicrobial and Anticancer Potentials

Studies have also synthesized and evaluated novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, focusing on their antimicrobial and anticancer activities. These compounds, characterized by IR, 1H NMR, 13CNMR, Mass spectra, and Elemental analysis, exhibited significant antimicrobial and higher anticancer activity in some cases than reference drugs like doxorubicin (H. Hafez et al., 2016).

Synthesis Techniques and Molecular Docking Studies

Advanced synthesis techniques and molecular docking studies have been applied to create compounds incorporating oxazole, pyrazoline, and pyridine heterocyclic entities. These compounds were subjected to anticancer activity screening and demonstrated potency against various cancer cell lines. The documentation of their in vitro antibacterial and antifungal activities further highlights their broad-spectrum biological potential (Kanubhai D. Katariya et al., 2021).

Structural Analysis and Crystallography

Crystallographic studies offer insights into the molecular structure of related compounds, which is essential for understanding their interaction mechanisms and potential applications in drug design. For example, the analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone provided valuable information on intermolecular interactions and crystalline properties, contributing to the knowledge base necessary for the development of novel therapeutic agents (B. Lakshminarayana et al., 2009).

Future Directions

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone and similar compounds have potential applications in various fields, including drug discovery and medicinal chemistry . Future research could explore these applications further, as well as investigate the compound’s synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-9-14(22-10(2)18-9)15(20)19-6-4-11(8-19)21-13-3-5-17-7-12(13)16/h3,5,7,11H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLSYYTYAWWHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.